3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 3,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H10Cl2N4O3 and its molecular weight is 389.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine]
The 1,3-dipolar cycloaddition reaction involving ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates and azomethine ylide generated in situ from N-4-methoxyphenacylbenzothiazolium bromides and triethylamine led to the creation of novel 6′-ethyl-2-methyl-5′-aryl-1-(4-methoxybenzoyl)-7-methyl-3′-oxo-1,2-dihydro-5H-spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine]-2,6′-dicarboxylates. The structures were confirmed using NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Zeng et al., 2018).
Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides
The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole yielded N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Nonselective reactions with 2-(arylmethylidene)malononitriles formed mixtures of heterocyclization products. Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate cyclization produced 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile, and in silico analysis of biological activity for synthesized compounds was performed (Chigorina et al., 2019).
Co-Sensitization with Near-IR Absorbing Cyanine Dye for Solar Cells
Two carboxylated cyanine dyes were synthesized and their photophysical and electrochemical properties investigated. These dyes and their mixtures were used as sensitizers in nanocrystalline TiO2 solar cells to improve photoelectric conversion efficiency. The solar cell sensitized with a specific molar ratio of these dyes generated a high power conversion efficiency, highlighting co-sensitization as a promising method to enhance dye-sensitized solar cells' photoelectrical properties (Wu et al., 2009).
Novel Reactions and Compounds
Unexpected Reaction Course of 3‐Amino‐5‐aryl‐1H‐pyrazoles
The treatment of 3-amino-5-aryl-1H-pyrazoles with dialkyl dicyanofumarates led to competitive reactions resulting in 3-aryl-5-cyano-6,7-dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates and 7-amino-2-arylpyrazolo[1,5-a]pyrimidine-5,6-dicarboxylates. The formation of major products was rationalized via Michael addition followed by HCN elimination and lactamization (Ali et al., 2013).
Synthesis, Characterization, Antimicrobial Evaluation, and Docking Studies
A series of 3-(5-(2-oxido)-(4-substitutedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized and characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis. These molecules were subjected to biological evaluation and molecular docking studies, with some showing promising antioxidant activities (Talupur et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that imidazole-containing compounds, which share structural similarities with the compound , are known to interact with various targets to exert their effects . For instance, some imidazole derivatives have shown potent anti-tubercular activity against the Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It’s worth noting that imidazole, a structural component of the compound , is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been reported to exert a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4O3/c18-10-5-6-14(19)23-15(10)17(25)26-8-13(24)9(7-20)16-21-11-3-1-2-4-12(11)22-16/h1-6,24H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKLVVJMZDLJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(COC(=O)C3=C(C=CC(=N3)Cl)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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